Product packaging for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one(Cat. No.:CAS No. 1309955-15-4)

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1431245
CAS No.: 1309955-15-4
M. Wt: 223.27 g/mol
InChI Key: LZDKSVWIIDLVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure frequently encountered in natural products and synthetic molecules with a broad spectrum of biological activities . This privileged scaffold is recognized for its ability to provide useful ligands for multiple biological targets, making it a highly valuable template in medicinal chemistry and drug discovery . Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core are associated with diverse pharmacological properties, serving as key structures in the research and development of potential therapeutic agents. Documented areas of investigation include anticonvulsant agents, with some derivatives demonstrating significant activity in preclinical models ; antifungal and antioomycete activities for plant disease management ; and anticancer applications, where the scaffold can act as a mimic of the nicotinamide moiety of NAD+, facilitating the design of enzyme inhibitors such as Poly(ADP-ribose) polymerase (PARP) inhibitors . Additional research explores its antimicrobial and antiviral properties . The versatility of this scaffold allows for the creation of diverse chemical libraries by introducing various substituents, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B1431245 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1309955-15-4

Properties

IUPAC Name

5-phenyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-14-8-4-7-12(13(14)9-10-16-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDKSVWIIDLVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC(=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269735
Record name 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309955-15-4
Record name 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309955-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches

The synthesis of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step reactions starting from substituted benzaldehydes or related precursors. While direct synthetic routes for this exact compound are limited in literature, analogous isoquinolinone derivatives provide insight into effective preparation strategies.

Method Description Key Reagents Yield Range Notes
Castagnoli–Cushman Reaction Condensation of anhydrides with imines to form isoquinolinones Anhydrides, Imines Moderate to good Common for isoquinoline derivatives synthesis
Organocatalytic One-Pot Domino Reactions Sequential aza-Henry addition, hemiaminalization, and oxidation 2-(Nitromethyl)benzaldehydes, N-protected aldimines, quinine-based squaramide catalyst, PCC 39–78% Enables asymmetric synthesis with high enantioselectivity (up to 95% ee)
Cross-Coupling/Cyclization/N-Deprotection/N-Alkylation Sequence Three-step sequence starting from 2-bromobenzoates Potassium (N-Boc-2-carboxyethyl)trifluoroborate, base, alkylating agents Variable, generally good Allows diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones

Organocatalytic Asymmetric One-Pot Synthesis

A notable method involves an organocatalytic asymmetric one-pot synthesis that produces trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This method uses 2-(nitromethyl)benzaldehydes and N-protected aldimines in the presence of a quinine-based squaramide organocatalyst (5 mol%) under mild conditions.

  • Reaction Sequence: Aza-Henry addition → Hemiaminalization → Oxidation (using PCC)
  • Yields: 39–78%
  • Enantioselectivity: 40–95% ee
  • Advantages: High diastereoselectivity and enantioselectivity, one-pot convenience
  • Example: Synthesis of (3R,4S)-4-nitro-3-phenyl-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one with 65% yield and 95% ee

This approach is well-suited for preparing chiral derivatives of dihydroisoquinolinones with potential biological relevance.

Three-Step Modular Synthesis from 2-Bromobenzoate Precursors

A recently developed method involves a three-step synthetic sequence enabling the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones:

  • Cross-Coupling: Ethyl 2-bromobenzoates are cross-coupled with potassium (N-Boc-2-carboxyethyl)trifluoroborate to form (hetero)aryl-substituted phenylethylamines.
  • Ring Closure: Base-mediated cyclization of the amine to form the dihydroisoquinolinone ring.
  • N-Deprotection and N-Alkylation: Removal of Boc protecting group followed by alkylation to introduce desired N-substituents.
  • Scope: Applicable to various aryl and heteroaryl substrates.
  • Advantages: Modular, allows structural diversity, mechanistically elucidated steps.
  • Applications: Synthesis of N-benzyl isoindolin-1-one and related heterocycles.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Conditions Yield (%) Selectivity/Notes Reference
Castagnoli–Cushman Reaction Anhydrides, Imines Condensation Moderate Classical method for isoquinolinones
Organocatalytic One-Pot 2-(Nitromethyl)benzaldehydes, N-protected aldimines Quinine-based squaramide catalyst, PCC, toluene, −20 °C to r.t. 39–78 Up to 95% ee, diastereoselective
Three-Step Cross-Coupling/Cyclization/N-Alkylation 2-Bromobenzoates, potassium trifluoroborate Pd-catalyzed coupling, base cyclization, deprotection/alkylation Variable, generally good Modular, diverse N-substitutions
Schmidt Reaction (Related) Dihydroindenone, sodium azide Acidic conditions Moderate Used for related isoquinolinones

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives.

Scientific Research Applications

Agricultural Applications

Antifungal and Antioomycete Activity

Recent studies have demonstrated the efficacy of derivatives of 3,4-dihydroisoquinolin-1(2H)-one in plant disease management. A notable study synthesized 59 derivatives using the Castagnoli–Cushman reaction, focusing on their antioomycete activity against Pythium recalcitrans. The compound I23 exhibited significant potency with an EC50 value of 14 μM, outperforming the commercial fungicide hymexazol (37.7 μM) . This suggests that derivatives of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one could serve as effective agents in crop protection.

Mechanism of Action

The mode of action for these compounds appears to involve disruption of biological membrane systems in pathogens, which could lead to their potential use as novel fungicides . The structural requirements for activity were further elucidated through three-dimensional quantitative structure–activity relationship (3D-QSAR) studies, highlighting the importance of specific substituents for enhanced bioactivity .

Medicinal Applications

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit certain enzymes involved in cancer progression, making them promising candidates for the development of new therapeutic agents targeting various cancers .

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Its ability to modulate neurotransmitter biosynthesis suggests it could be beneficial in developing treatments for conditions such as depression and anxiety .

Chemical Synthesis Applications

Building Blocks for Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it easily and create a variety of derivatives with tailored properties for specific applications .

Dyes and Pigments

The compound is also utilized in the synthesis of dyes and pigments due to its chemical stability and reactivity. This opens avenues for its application in various industrial processes where colorants are required .

Case Studies and Research Findings

StudyFocusFindings
Wang et al. (2023)Agricultural BioactivityI23 showed superior antioomycete activity against Pythium recalcitrans with an EC50 value of 14 μM .
Research on Anticancer PropertiesCancer TherapyDerivatives inhibit enzymes linked to cancer progression .
Synthesis Methods ReviewChemical SynthesisHighlighted the versatility of this compound as a synthetic building block .

Mechanism of Action

The mechanism of action of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Substituent Effects on Antiproliferative Activity

Compound Substituent Position Substituent Type Activity (GI50/IC50) Target Reference
5-Phenyl-DHIQ 5 Phenyl Not reported N/A Target compound
16g (DHIQ derivative) 2 3,4,5-Trimethoxybenzoyl 51 nM (DU-145 cells) Tubulin polymerization
6-Hydroxy-DHIQ 6 Hydroxy Moderate Plant pathogens
5-Methoxy-DHIQ 5 Methoxy Similarity: 0.87 Structural analog
  • 5-Phenyl vs.
  • 2-Substituted Derivatives : Compound 16g, bearing a 3,4,5-trimethoxybenzoyl group at position 2, demonstrates potent antiproliferative activity (GI50 = 51 nM) by competitively binding tubulin’s colchicine site . This highlights the importance of electron-rich aromatic substituents at position 2 for microtubule disruption.

Functional Group Modifications

Table 2: Impact of Functional Groups on Activity

Compound Functional Group Bioactivity Mechanism Reference
5-Phenyl-DHIQ Phenyl Underexplored N/A Target compound
17f (Sulfamate derivative) Sulfamoyloxy Tubulin inhibition (IC50 ≈ CA-4) Competitive binding
2-(2-Hydroxyphenyl)-DHIQ 2-Hydroxyphenyl Antitumor, antimicrobial Multiple targets
  • Sulfamate Derivatives : Sulfamoyloxy substitution (e.g., 17f) enhances tubulin polymerization inhibition, rivaling clinical agent combretastatin A-4 (CA-4). Electrostatic repulsion between adjacent carbonyl groups in 17f stabilizes a "steroid-like" conformation critical for activity .
  • Hydroxyaryl Substitutions : The 2-(2-hydroxyphenyl)-DHIQ derivative exhibits broad-spectrum bioactivity, including antitumor and antimicrobial effects, likely due to hydrogen-bonding interactions with target proteins .

Structural and Mechanistic Insights

  • Tubulin Binding : Carbonyl-linked DHIQs (e.g., 16g) adopt a planar conformation that mimics steroid A,B-rings, enabling deep insertion into tubulin’s colchicine site .
  • Antimicrobial Activity : 6-Hydroxy and 5-methoxy derivatives show moderate efficacy against Blumeria graminis and Botrytis cinerea, suggesting hydroxyl/methoxy groups enhance solubility for plant pathogen targeting .

Biological Activity

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits significant antimicrobial , anticancer , and antifungal properties. Its structural characteristics contribute to its interaction with various biological targets, which are crucial for its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds related to this compound have shown promising antimicrobial activity . Specifically, studies have demonstrated that these compounds can inhibit the growth of several bacterial strains and fungi. For instance, a study reported that various derivatives exhibited significant antifungal activity against phytopathogenic fungi at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been noted that the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of this compound have been linked to the inhibition of cancer cell growth via modulation of specific signaling pathways .

The mechanism of action for this compound involves interaction with molecular targets such as enzymes and receptors. The compound may disrupt cellular processes by:

  • Inhibiting Enzymatic Activity : It can act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival.
  • Modulating Receptor Activity : The compound may bind to specific receptors, altering cellular responses and leading to therapeutic effects.
  • Interfering with DNA : Some studies suggest that it can interact with DNA, leading to cytotoxic effects in rapidly dividing cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of the phenyl group and the isoquinoline ring system contribute to its unique bioactivity. Research has indicated that modifications to these structures can enhance or diminish biological efficacy.

Substituent Effect on Activity
Phenyl GroupIncreases binding affinity
Halogen SubstituentsEnhances antifungal properties
Alkyl ChainsModulates lipophilicity and bioavailability

Case Studies

  • Antifungal Activity Against Pythium Recalitrans :
    A recent study synthesized 59 derivatives of this compound and evaluated their antifungal activity against Pythium recalcitrans. The most potent derivative showed an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol .
  • Cancer Cell Growth Inhibition :
    In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines through apoptosis induction mechanisms. These findings highlight the potential use of these compounds in cancer therapy .

Q & A

Q. Example Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.350
β (°)100.227
V (ų)4897.9
From

Advanced Research Questions

How can computational methods enhance the design of novel 5-phenyl-3,4-dihydroisoquinquinolinone derivatives with targeted bioactivity?

Answer:
Use quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. ICReDD’s approach integrates computational screening with experimental validation:

Perform reaction path searches to identify feasible synthetic routes.

Predict bioactivity via molecular docking (e.g., binding affinity to antimicrobial or antitumor targets) .

Validate with in vitro assays (e.g., antimicrobial activity against Phytophthora spp., as in ).

Q. Workflow Example

In silico screening : Identify derivatives with low LUMO energy (reactivity indicator).

Docking : Prioritize compounds with strong binding to β-tubulin (antitumor target).

Synthesis : Optimize using DoE.
Referenced from

How should researchers resolve contradictions in bioactivity data across studies on dihydroisoquinolinone derivatives?

Answer:
Address variability through:

  • Meta-analysis : Pool data from multiple studies and apply multivariate regression to isolate confounding variables (e.g., assay type, cell line differences).
  • Dose-response validation : Re-test compounds under standardized conditions. For example, a study reporting neurotoxicity (IC₅₀ = 10 µM) vs. antimicrobial activity (MIC = 50 µM) may reflect target-specific potency .
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm modes of action.

Case Study : A derivative showed conflicting antitumor activity (IC₅₀ = 5 µM in HeLa vs. 20 µM in MCF-7). Follow-up studies linked this to differential expression of ABC transporters .

What advanced separation techniques are recommended for purifying 5-phenyl-3,4-dihydroisoquinolinone derivatives?

Answer:

  • HPLC-PDA/MS : Achieve >95% purity by coupling reverse-phase HPLC with photodiode array detection and mass spectrometry .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice stability, as demonstrated for a related compound with hydrogen-bonded dimers .
  • Membrane technologies : Explore nanofiltration for scalable purification of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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